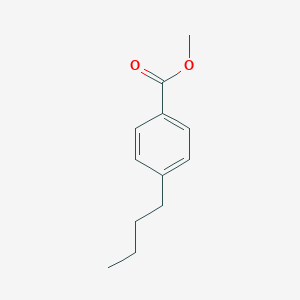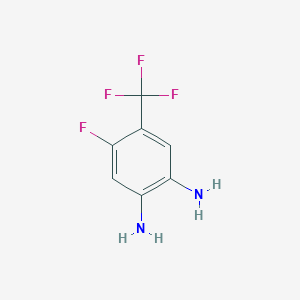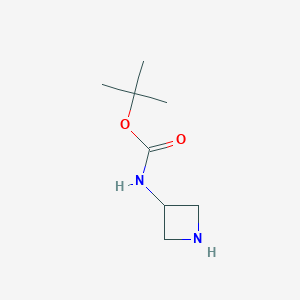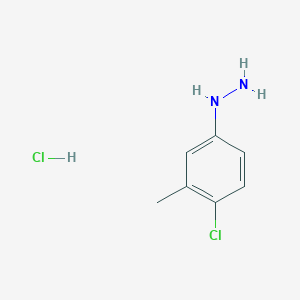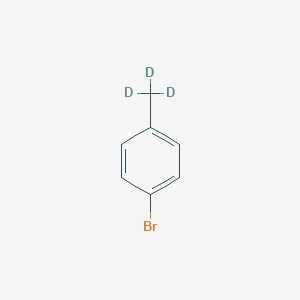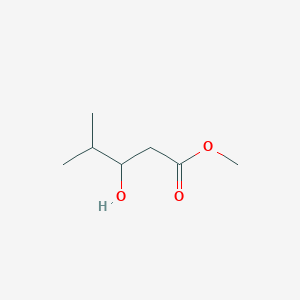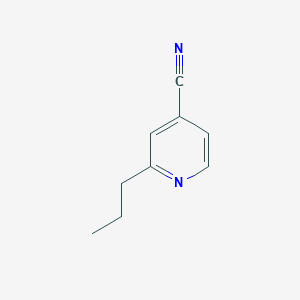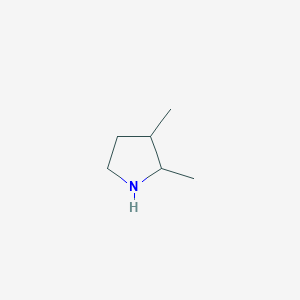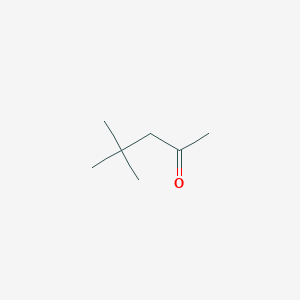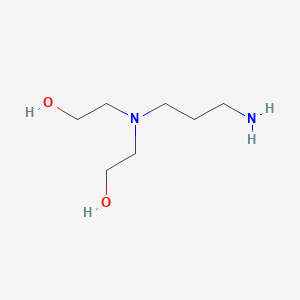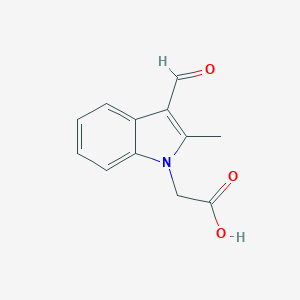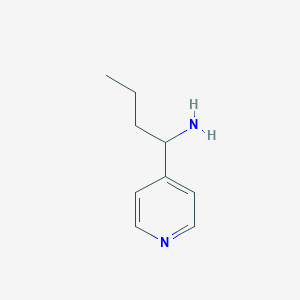
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a brominated organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low melting point and boiling point. The compound is commonly referred to by its systematic name 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, or its common name 2-bromo-4,6-dimethylphenyl ethanone.
Aplicaciones Científicas De Investigación
Applications in Flame Retardants
The study of novel brominated flame retardants (NBFRs) including compounds like 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone has been extensive due to their applications in enhancing fire resistance in various materials. These compounds are critical in the development of safer, more effective flame retardants for use in consumer goods, textiles, and electronic appliances. The occurrence of such NBFRs in indoor air, dust, and consumer goods, along with their potential risks, underscores the need for ongoing research into their environmental fate and toxicity. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the significance of these compounds in improving fire safety standards and calls for further studies on their occurrence and impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Impact and Toxicology
The environmental concentrations and toxicological effects of brominated compounds, such as 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, have been a subject of concern. Studies have focused on their ubiquity in the environment due to their use as intermediates in the synthesis of flame retardants and their potential as degradation products of these substances. Koch and Sures (2018) provided an extensive review of 2,4,6-tribromophenol, a related compound, summarizing its occurrence in various environments, toxicokinetics, toxicodynamics, and highlighting the gaps in current knowledge about its effects (Koch & Sures, 2018).
Synthesis and Chemical Properties
Research into the practical synthesis of brominated biphenyls, which are structurally related to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, has contributed significantly to the field of organic chemistry. These studies aim to develop more efficient, cost-effective methods for producing key intermediates used in the manufacture of various pharmaceuticals and industrial chemicals. Qiu et al. (2009) reported a practical method for synthesizing 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of such brominated compounds (Qiu, Gu, Zhang, & Xu, 2009).
Regulatory and Safety Aspects
The review of regulatory frameworks and safety assessments concerning brominated flame retardants, including compounds similar to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, is critical for ensuring their safe use. The potential health effects associated with exposure to such compounds, particularly in occupational settings, necessitate comprehensive reviews and updates to exposure limits to protect worker health and safety. Ruder's review (2006) on the health effects of occupational exposure to chlorinated solvents provides insights into the methodology and considerations for assessing the safety of chemical compounds, including brominated flame retardants (Ruder, 2006).
Propiedades
IUPAC Name |
2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTGWLXJXCOBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
CAS RN |
1246471-30-6 |
Source


|
| Record name | 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

